Conduritol epoxide
Overview
Description
Conduritol epoxide is an epoxide resulting from the epoxidation of the double bond of a conduritol. It is a cyclitol, an epoxide and a tetrol. It derives from a conduritol.
Scientific Research Applications
Neurodegenerative Diseases
- Amyotrophic Lateral Sclerosis (ALS) : Conduritol B epoxide preserved ganglioside distribution at the neuromuscular junction, delayed disease onset, improved motor function, and preserved motor neurons in a mouse model of ALS (Henriques et al., 2017).
- Gaucher Disease and Parkinson's Disease : Inhibition of glucocerebrosidase with Conduritol B epoxide led to enhanced alpha-synuclein protein in cells and mice, providing a biological link between Gaucher disease and parkinsonism (Manning-Boğ et al., 2009).
Cancer Research
- Breast Cancer : Conduritol B epoxide was found to sensitize breast cancer cells to chemotherapy, suggesting its potential as a therapeutic strategy to overcome chemoresistance in breast cancer (Zhou et al., 2017).
Cell Biology and Biochemistry
- Glucosylceramide Metabolism : Conduritol B epoxide was shown to modulate membrane traffic along the endocytic pathway, suggesting a role in intracellular trafficking and potential implications for diseases like Gaucher disease (Sillence et al., 2002).
Insect Physiology
- Subterranean Termites : The β-glucosidase of Formosan subterranean termites was found to be inactivated by Conduritol B epoxide, affecting cellulose degradation and glucose production in termites (Zhang et al., 2012).
Chemical Synthesis and Applications
- Synthesis of Aminocyclitols : Conduritol B epoxide served as a precursor in the regio- and stereoselective synthesis of aminoinositols and 1,2-diaminoinositols, contributing to the field of organic chemistry (Serrano et al., 2005).
Properties
IUPAC Name |
7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMWOVGZCINIHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C2C(C1O)O2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859948 | |
Record name | 7-Oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23559-36-6 | |
Record name | 1,2-Anhydro-3,4,5,6-alloinositol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023559366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC55556 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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